molecular formula C17H15N3 B12938981 (2,6-Di(pyridin-3-yl)phenyl)methanamine

(2,6-Di(pyridin-3-yl)phenyl)methanamine

Cat. No.: B12938981
M. Wt: 261.32 g/mol
InChI Key: XCRSLQARYPJCJH-UHFFFAOYSA-N
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Description

General Overview of Pyridine-Substituted Aryl Amines in Chemical Research

The incorporation of pyridine (B92270) rings into aryl amine scaffolds introduces unique chemical properties that are highly valued in diverse research areas. Pyridine, an aromatic heterocycle containing a nitrogen atom, imparts Lewis basicity, enabling the molecule to act as a ligand for metal ions. nih.gov The nitrogen atom's lone pair of electrons can coordinate with a wide variety of metals, making pyridine-based ligands fundamental in the development of catalysts and functional coordination complexes. nih.govnih.gov

The electronic nature of the pyridine ring can be easily modified by introducing electron-donating or electron-withdrawing groups, which in turn influences the properties of the resulting metal complexes. nih.gov These modifications affect ligand basicity, bond strengths, and ultimately, the catalytic activity or photophysical characteristics of the complex. nih.gov Pyridine-substituted amines are integral to the synthesis of catalysts for critical organic transformations like Suzuki–Miyaura and Heck cross-coupling reactions, hydrogenation of nitro compounds, and various amination processes. nih.govresearchgate.netacs.org Beyond catalysis, these scaffolds are prevalent in the design of anti-mycobacterial agents, kinase inhibitors, and advanced materials for electronics, where they serve as effective defect passivators in perovskite solar cells. semanticscholar.orgacs.orgnih.gov

Rationale for Investigating (2,6-Di(pyridin-3-yl)phenyl)methanamine in Advanced Chemical Systems

The core structure, a central phenyl ring substituted at the 2 and 6 positions with pyridine rings, is the archetypal framework for NCN-type pincer ligands. acs.orgstrem.com These ligands are highly sought after in organometallic chemistry and catalysis because they bind to a metal center through three co-planar donor atoms, typically forming two five- or six-membered metallacycles. This tridentate coordination imparts exceptional thermal stability and kinetic robustness to the resulting metal complexes, allowing for precise control over the metal's reactivity.

The two pyridine nitrogen atoms in this compound can act as the "arms" of the pincer, while the central phenyl ring provides the rigid backbone. The methanamine (-CH₂NH₂) group at the 1-position is a particularly noteworthy feature. This aminomethyl substituent can serve several purposes:

A Reactive Handle: The primary amine is a versatile functional group that can be readily modified through reactions such as alkylation, acylation, or condensation to build more complex, multidentate ligand architectures. google.com

A Coordinating Group: The amine itself can participate in metal coordination, potentially allowing the ligand to bind in different modes or to create dinuclear or polynuclear metal complexes.

A Point of Attachment: The methanamine group can be used to anchor the pincer complex to a solid support, a polymer, or a biological molecule.

Given the established success of pincer complexes in catalysis, including dehydrogenation, amination, and carbon-carbon bond formation, the investigation of this compound as a ligand precursor is a logical step in the development of new, highly efficient, and stable catalytic systems. strem.com

Chemical Identity and Properties

Below are the fundamental chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1214327-74-8 bldpharm.com
Molecular Formula C₁₇H₁₅N₃
SMILES Code NCC1=C(C2=CC=CN=C2)C=CC=C1C3=CC=CN=C3 bldpharm.com

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

(2,6-dipyridin-3-ylphenyl)methanamine

InChI

InChI=1S/C17H15N3/c18-10-17-15(13-4-2-8-19-11-13)6-1-7-16(17)14-5-3-9-20-12-14/h1-9,11-12H,10,18H2

InChI Key

XCRSLQARYPJCJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=CC=C2)CN)C3=CN=CC=C3

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 2,6 Di Pyridin 3 Yl Phenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (2,6-Di(pyridin-3-yl)phenyl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

While specific experimental data for this compound is not widely available in the surveyed literature, the following sections outline the expected analytical approach and provide illustrative data based on structurally related compounds.

¹H NMR Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals for the protons of the central phenyl ring, the two pyridinyl moieties, and the benzylic methanamine group.

The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of multiple, distinct aromatic protons. The protons on the pyridinyl rings are expected to show characteristic chemical shifts and coupling patterns. For instance, the protons ortho to the pyridinyl nitrogen are generally shifted downfield. The protons on the central phenyl ring will also have specific shifts influenced by the adjacent pyridinyl and methanamine substituents. The benzylic protons of the methanamine group (-CH₂NH₂) would likely appear as a singlet or a multiplet in the upfield region of the aromatic signals, and the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridinyl-H (ortho to N)8.5 - 9.0d or dd
Pyridinyl-H7.5 - 8.5m
Phenyl-H7.0 - 7.8m
-CH₂- (methanamine)3.8 - 4.5s
-NH₂ (methanamine)1.5 - 3.0br s

Note: This table represents predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

¹³C NMR Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would complement the ¹H NMR data, confirming the number of unique carbon environments.

The aromatic region of the spectrum (δ 120-160 ppm) would show a series of signals corresponding to the carbons of the phenyl and pyridinyl rings. The carbons attached to the nitrogen atoms in the pyridinyl rings are expected to be the most downfield in this region. The benzylic carbon of the methanamine group would appear at a characteristic upfield shift (typically δ 40-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Pyridinyl-C (adjacent to N)148 - 155
Aromatic/Pyridinyl-C120 - 145
-CH₂- (methanamine)40 - 50

Note: This table represents predicted values based on general principles and data from analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Experiments

To definitively assign all proton and carbon signals, especially in a molecule with many overlapping aromatic resonances, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be crucial for identifying which protons are adjacent to each other on the phenyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the methanamine group to the central phenyl ring and the pyridinyl rings to the phenyl ring.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

In modern structural elucidation, computational methods are increasingly used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a popular quantum mechanical approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in a molecule, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to aid in the assignment of complex signals and to confirm the proposed structure. For a novel compound like this compound, a GIAO calculation would be a valuable tool to support the experimental assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm) of the true value. This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₁₈H₁₆N₄), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺289.1448To be determined experimentally

Note: The calculated exact mass is for the protonated molecule [C₁₈H₁₇N₄]⁺. The observed mass would be obtained from an experimental HRMS measurement. The observation of a molecular ion peak with an exact mass that matches the calculated value to within a very small tolerance would provide strong evidence for the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for the characterization of new ligands and their metal complexes. semanticscholar.org This soft ionization method is particularly well-suited for analyzing polar, high molecular weight compounds like pincer ligands, providing precise molecular weight information through accurate mass determination. chemrxiv.org

In ESI-MS analysis of pincer ligands, the molecule is typically protonated to form a singly charged positive ion, [M+H]⁺. semanticscholar.org For this compound, with a molecular formula of C₁₇H₁₅N₃ and a molecular weight of 261.32 g/mol , the expected parent ion would be observed at an m/z (mass-to-charge ratio) corresponding to [C₁₇H₁₆N₃]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, in the characterization of related heterocyclic compounds, HRMS (ESI) is used to verify the calculated mass against the found mass, often to four decimal places. rsc.org

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is subjected to collision-induced dissociation (CID). chemrxiv.org The resulting fragmentation pattern provides insights into the molecule's structure. For ligands with multiple aromatic rings and functional groups, fragmentation pathways often involve the cleavage of weaker bonds, such as the C-N bond of the aminomethyl group or bonds within the pincer framework. semanticscholar.org Studying these fragmentation patterns is crucial for distinguishing between isomers and understanding the stability of different parts of the molecule in the gas phase. bldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrational modes of a molecule. For this compound, the FTIR spectrum would be dominated by vibrations associated with its aromatic rings and the primary amine group.

Key expected vibrational bands include:

N-H stretching: The primary amine (-NH₂) group typically shows two bands in the 3500-3300 cm⁻¹ region for asymmetric and symmetric stretching.

Aromatic C-H stretching: These vibrations appear above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the phenyl and pyridyl rings are expected in the 1610-1430 cm⁻¹ region. rsc.org

N-H bending: The scissoring vibration of the -NH₂ group is typically observed in the 1650-1580 cm⁻¹ range.

C-N stretching: The stretching vibration of the alkyl-amine C-N bond usually appears in the 1250-1020 cm⁻¹ region.

When the ligand coordinates to a metal center, shifts in these vibrational frequencies provide evidence of complex formation. For example, changes in the pyridyl ring vibrations indicate the involvement of the pyridine (B92270) nitrogen atoms in bonding.

The table below presents typical FTIR data for a related pincer-type ligand and its metal complex, illustrating the shifts observed upon coordination.

Vibrational ModeLigand (cm⁻¹)Fe-NCN Complex (cm⁻¹)
Aromatic C=C/C=N Stretch15731559
Pyridine Ring Vibration14751473
Pyridine Ring Vibration14191415
C-N Stretch12301230
C-H Out-of-plane Bend797800
C-H Out-of-plane Bend705711
Data derived from studies on a related Fe-NCN pincer complex. rsc.org

To complement experimental FTIR data, theoretical vibrational frequency calculations are often performed using methods like Density Functional Theory (DFT). researchgate.net These calculations predict the vibrational frequencies and intensities of a molecule based on its optimized geometric structure. nih.gov By comparing the calculated spectrum with the experimental one, a more confident assignment of the observed vibrational bands can be achieved.

The process involves:

Optimizing the molecular geometry to find a stable energy minimum.

Calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) at this geometry. uit.no

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes. nih.gov

For complex molecules, this theoretical approach is invaluable for distinguishing between fundamental vibrations, overtones, and combination bands. Furthermore, discrepancies between calculated and experimental frequencies can highlight the influence of intermolecular interactions in the solid state (for KBr pellet samples) or solvent effects, which are typically not accounted for in gas-phase calculations. researchgate.net Computational studies on related nitrogen-containing ligands have shown good agreement between DFT-calculated and experimentally observed vibrational spectra, validating the accuracy of the computational models. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. sigmaaldrich.com

While obtaining single crystals of a flexible free ligand like this compound can be challenging, its metal complexes are more readily crystallized. Single-crystal X-ray diffraction (SCXRD) is the most powerful tool for unambiguously determining the coordination mode of the ligand and the geometry of the resulting complex. sigmaaldrich.comambeed.com

NCN pincer ligands like this compound typically coordinate to a metal center in a tridentate, meridional (mer) fashion. bldpharm.comsigmaaldrich.com This means the three donor atoms (the two pyridine nitrogens and the central phenyl carbon) lie in a single plane that passes through the metal center.

Analysis of related NCN-pincer metal complexes reveals key structural features:

Coordination Geometry: The geometry around the metal center is often a distorted square planar or square pyramidal arrangement, depending on the metal and the other co-ligands present. nih.gov

M-C Bond: A strong sigma bond is formed between the central phenyl carbon (C1) and the metal. In a related cobalt complex, this Co-C1 distance was found to be 1.850(3) Å. nih.gov

M-N Bonds: The two pyridine nitrogen atoms form coordinate bonds to the metal.

N-M-N Angle: The angle formed by the two donor nitrogen atoms and the central metal is typically less than 180° due to the geometric constraints of the pincer ligand framework. In one cobalt complex, this N-Co-N angle is 167.76(9)°. nih.gov

The table below summarizes selected crystallographic data from a related NCN pincer complex, [Co(NCNCH2−Et)Br].

ParameterValue
Coordination GeometryDistorted Square Planar
Co1-C1 Bond Length (Å)1.850(3)
Co1-N1 Bond Length (Å)2.033(3)
Co1-N2 Bond Length (Å)2.044(3)
N1-Co1-N2 Angle (°)167.76(9)
C1-Co1-Br1 Angle (°)179.35(8)
Data from a related cobalt NCN pincer complex. nih.gov

The solid-state structure determined by SCXRD also provides insight into the ligand's conformation and how the molecules pack in the crystal lattice. For pincer ligands, a key conformational feature is the orientation of the pyridyl rings relative to the central phenyl ring. There can be a degree of rotational freedom around the C-C bonds connecting the rings, and the observed dihedral angles in the solid state represent a low-energy conformation influenced by both intramolecular sterics and intermolecular packing forces.

In metal complexes, the pincer ligand is often forced into a near-planar arrangement to satisfy the meridional coordination. researchgate.net The packing of these complex molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions, and in some cases, hydrogen bonding involving the aminomethyl proton or π-π stacking between the aromatic rings of adjacent molecules. Understanding these packing arrangements is crucial as they can influence the material's bulk properties.

Elucidation of Intramolecular and Intermolecular Interactions (e.g., C-H···π, hydrogen bonding)

The spatial arrangement and solid-state packing of this compound are significantly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonding and C-H···π interactions, are crucial in dictating the conformation of the molecule and the supramolecular architecture of its crystalline form. While direct crystallographic studies on the parent compound are not extensively detailed in the literature, analysis of closely related structures containing phenyl and pyridine rings provides a robust framework for understanding the expected interactions.

Intramolecular Interactions

Intramolecular interactions play a key role in defining the preferred conformation of this compound. The rotational freedom around the C-C single bonds connecting the central phenyl ring to the two pyridyl substituents allows for the possibility of intramolecular C-H···π and cation-π interactions.

The relative orientation of the rings is a critical factor. In some related zinc complex derivatives, the pyridine and phenyl rings are twisted with respect to each other, with dihedral angles influenced by crystal packing forces. nih.govnih.gov This twisting can either facilitate or hinder potential intramolecular C-H···π interactions, where a C-H bond from one ring points towards the π-face of another.

Intermolecular Interactions

Intermolecular forces are fundamental to the formation of stable, ordered structures in the solid state. For this compound, hydrogen bonding involving the primary amine group and the nitrogen atoms of the pyridine rings is expected to be a dominant feature.

Hydrogen Bonding: The primary amine (-CH₂NH₂) group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridyl rings are effective hydrogen bond acceptors. This donor-acceptor complementarity can lead to the formation of extensive hydrogen-bonded networks. In related N-aryl-substituted ortho-phenylene diamine compounds, strong N-H···N hydrogen bonding has been observed to cause dimerization. nih.gov Similarly, this compound molecules could form dimers or one-dimensional chains through N-H···N interactions between the amine of one molecule and a pyridyl nitrogen of a neighboring molecule.

Quantum chemical studies on similar pyrimidine (B1678525) derivatives have identified the ring nitrogen atoms as the most favorable sites for hydrogen bonding. scirp.org Furthermore, in environments with protic molecules like water or alcohols, intermolecular hydrogen bonds can form between the solvent and the compound's hydrogen bond acceptor sites, such as the pyridine nitrogen. scispace.comsemanticscholar.org In the solid state, water molecules of crystallization can play a significant role in bridging complex molecules through a network of hydrogen bonds. conicet.gov.ar

The following table summarizes the key intermolecular interactions anticipated in the solid-state structure of this compound, with typical parameters drawn from analogous systems.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kJ mol⁻¹)Reference
Hydrogen BondN-H (amine)N (pyridine)~2.9 - 3.2~15 - 35 nih.govnih.gov
Hydrogen BondC-H (aromatic)O (solvent)~2.58Weak nih.govnih.gov
C-H···πC-H (aryl/pyridyl)π-face (aryl/pyridyl)~3.4 - 3.8 (C···centroid)~4.6 mdpi.com
π-π Stackingπ-face (pyridyl)π-face (pyridyl)~3.68 (centroid-centroid)Variable nih.govnih.gov

This table is interactive. Click on the headers to sort the data.

The interplay of these varied and directional interactions—strong N-H···N hydrogen bonds forming primary structural motifs, and weaker C-H···π and π-π stacking interactions providing further stabilization—governs the intricate three-dimensional supramolecular assembly of this compound and its derivatives.

Coordination Chemistry of 2,6 Di Pyridin 3 Yl Phenyl Methanamine As a Ligand

Ligand Design and Denticity Considerations

The design of a pincer ligand dictates its interaction with metal centers. The arrangement of donor atoms, the flexibility of the ligand backbone, and the electronic nature of its components are all critical factors.

The (2,6-Di(pyridin-3-yl)phenyl)methanamine ligand possesses three nitrogen donor atoms: two from the pyridine (B92270) rings and one from the primary amine. This NNN arrangement is designed to act as a tridentate chelator, forming two stable five-membered chelate rings upon coordination to a metal center (one involving the central phenyl ring, the aminomethyl group, and the metal, and the other involving the central phenyl ring, a pyridyl group, and the metal).

The chelation is driven by the thermodynamic stability gained from forming multiple bonds between the ligand and the metal ion, known as the chelate effect. The nitrogen atoms of the pyridine rings are sp²-hybridized and act as σ-donors, with potential for π-acceptor interactions depending on the metal's d-electron configuration. The primary amine nitrogen is sp³-hybridized and functions as a strong σ-donor. The combination of these donor types allows for robust coordination to a wide range of transition metals. researchgate.net Studies on similar polypyridyl ligands demonstrate that the preorganization of donor atoms is a key factor in achieving high complex stability. rsc.orgdigitellinc.com

The coordination behavior of a pincer ligand is heavily influenced by steric and electronic factors, which dictate its preferred conformation for metal binding.

Steric Factors: For this compound to act as a meridional tridentate ligand, the two pyridyl groups and the aminomethyl group must adopt a syn-conformation relative to the central phenyl ring. However, significant steric hindrance can arise between the hydrogen atoms on the pyridine rings (at the C2 and C4 positions) and the aminomethyl group. Research on related 2,6-bis(benzotellurazole)pyridines has shown that steric interactions between the side groups and the central pyridine can lead to unfavorable energetics for the planar conformation required for metal binding, potentially weakening the metal-ligand interaction. nih.gov In the case of this compound, the rotation around the C-C bonds connecting the phenyl and pyridyl rings allows for some flexibility, but achieving the ideal planar pincer geometry may still involve overcoming a degree of steric strain.

Formation of Metal Complexes

The synthesis of metal complexes with NNN-pincer ligands typically involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent.

The formation of mononuclear complexes is the most common coordination mode for pincer ligands. A typical synthesis would involve reacting this compound with a metal halide (e.g., NiCl₂, CuBr₂, PdCl₂) in a 1:1 molar ratio. The reaction is often carried out in a polar solvent like ethanol, methanol, or acetonitrile (B52724) to facilitate the dissolution of the metal salt and ligand.

For example, based on procedures for similar ligands, a mononuclear nickel(II) complex could be synthesized as follows: [ NiCl₂·6H₂O + C₂₀H₁₇N₃ → [Ni(C₂₀H₁₇N₃)Cl₂] + 6H₂O ]

The resulting complex would likely feature the NNN ligand coordinated meridionally to the nickel center, with the two chloride ions occupying the remaining coordination sites, leading to a distorted octahedral geometry. The synthesis of related NNN pincer manganese and copper complexes has been achieved through similar straightforward methods. rsc.orgmdpi.com

Table 1: Representative Synthetic Conditions for Mononuclear NNN Pincer Complexes

Ligand TypeMetal SaltSolventConditionsResulting Complex TypeReference
Quinoline-based NNNCu(OAc)₂·H₂OMethanolRoom Temp, 2h[Cu(L)OAc]OAc rsc.org
Pyridine-diimineFeCl₂·4H₂OTHFRoom Temp[Fe(L)Cl₂] acs.org
Pyrazole-based NNNMn(CO)₅BrToluene (B28343)Reflux, 12h[Mn(L)(CO)₃] mdpi.com
Pyridine dicarbeneNiBr₂(PPh₃)₂THF60 °C, 24h[Ni(L)Br]Br nih.gov

The 3-pyridyl nitrogen donors of this compound offer the potential for forming multinuclear complexes. Unlike 2-pyridyl groups that typically chelate to a single metal center, the nitrogen atoms in 3-pyridyl groups are oriented outwards from the primary coordination pocket. This makes them available to bridge to a second metal center, facilitating the assembly of homo- or hetero-multinuclear structures.

The synthesis of such complexes often requires careful control of stoichiometry and reaction conditions. For instance, reacting the pre-formed mononuclear complex [M(L)X₂] with a second metal salt [M'(L')X₂] could lead to a heterobimetallic complex. The literature describes the synthesis of various homo- and heterobimetallic complexes using bridging ligands with pyrazolyl or pyridyl functionalities, demonstrating the feasibility of this approach. nih.gov Dinuclear palladium(I) complexes have also been synthesized using bridging allyl ligands, highlighting the diverse possibilities in multinuclear complex formation. rsc.org

Metal-Ligand Binding Modes and Coordination Geometries

The primary binding mode expected for this compound is as a tridentate NNN pincer ligand, leading to a meridional arrangement around the metal center. In a six-coordinate complex, this would result in a distorted octahedral geometry. For a four-coordinate d⁸ metal like palladium(II), a square planar geometry is anticipated, with the pincer ligand and a monodentate ligand occupying the four sites. acs.org

However, alternative binding modes are possible:

Bidentate (NN): The ligand could coordinate through the amine nitrogen and one of the pyridine nitrogens, leaving the second pyridine group uncoordinated. This might occur if a competing ligand is present or if steric constraints prevent tridentate coordination.

Bridging: As discussed, the outward-pointing 3-pyridyl nitrogen atoms are well-suited to bridge between two metal centers, leading to dinuclear or polynuclear structures.

The final coordination geometry is a balance between the ligand's inherent preferences (bite angles, steric bulk) and the electronic requirements of the metal ion. X-ray diffraction studies on related NNN pincer complexes have revealed a range of geometries from distorted tetrahedral to square pyramidal and octahedral, often influenced by the nature of the co-ligands (e.g., halides, solvent molecules). researchgate.netcmu.edu

Table 2: Selected Bond Distances from Analogous Cu(II) NNN Pincer Complexes

ComplexCu-N(central) (Å)Cu-N(side arm) (Å)Coordination GeometryReference
[Cu(L1)Cl₂] (L1 = 2,6-bis((diethylamino)methyl)-4-hydroxypyridine)1.9262.064 / 2.067Distorted Square Pyramidal nih.gov
[Cu(L3)Cl₂] (L3 = 2,6-bis((diethylamino)methyl)pyridine)1.9392.059 / 2.062Distorted Square Pyramidal nih.gov
[Cu(L4)Cl₂] (L4 = 2,6-bis((diethylamino)methyl)-4-chloropyridine)1.9492.046 / 2.052Distorted Square Pyramidal nih.gov
[Cu(BDPMA)Cl₂] (BDPMA = bis[di(2-pyridyl)methyl]amine)2.023 (amine)2.016 / 2.027 (pyridine)Distorted Trigonal Bipyramidal cmu.edu

Data is for analogous systems and serves to illustrate typical bond lengths.

Chelating, Monodentate, and Bridging Coordination Modes

Pincer ligands are primarily known for their strong chelating ability, binding to a metal center in a tridentate fashion. This is the expected and most stable coordination mode for this compound, forming two five-membered chelate rings with the metal. The rigidity of the pincer framework generally leads to high thermal stability of the resulting complexes.

While tridentate chelation is dominant, other coordination modes are theoretically possible, though less common for pincer ligands. In specific circumstances, the ligand could act in a bidentate fashion, with one of the pyridine arms remaining uncoordinated. This might occur due to steric hindrance from other ligands or specific electronic requirements of the metal center. In some terpyridine complexes, a bidentate coordination mode has been observed, with the third pyridine ring either oriented away from or towards the metal center.

A monodentate coordination, involving only one of the pyridine nitrogens or the methanamine nitrogen, is highly unlikely for this ligand due to the strong chelate effect.

The structure of this compound also allows for a bridging coordination mode , where the ligand coordinates to two different metal centers. This could happen in several ways. For instance, the two pyridine rings could bind to two separate metals, or one pyridine and the methanamine group could bind to one metal while the other pyridine binds to a second metal. Such bridging modes are crucial in the formation of coordination polymers and metal-organic frameworks (MOFs). The isomeric 3,2′:6′,3″-terpyridines, for example, are known to act as bridging ligands.

However, specific studies demonstrating these various coordination modes for this compound are not available in the reviewed literature.

Angular Distortion and Planarity in Metallocycles

In ideal pincer complexes, the three donor atoms and the metal center are coplanar. However, distortions from this ideal geometry are common. For NNN-pincer ligands like terpyridines, coordination to a metal ion induces a change from a trans-trans conformation of the free ligand to a cis-cis conformation in the complex, resulting in a nearly planar arrangement of the three pyridine rings.

In complexes of this compound, the two five-membered metallocycles formed upon chelation would be subject to angular strain. The bite angles of the ligand (the N-M-N angles) will be influenced by the size of the metal ion and the steric bulk of the ligand itself. In palladium(II) NNN-pincer complexes, for example, distorted square planar geometries are often observed. The planarity of the pincer ligand can also be affected by intermolecular interactions in the solid state, such as π-π stacking.

Detailed crystallographic data, which would provide precise bond angles, bond lengths, and planarity information for metallocycles containing this compound, have not been reported.

Thermodynamic and Kinetic Aspects of Complexation

The thermodynamic and kinetic properties of metal complexes are crucial for understanding their stability and reactivity. For pincer complexes, their high stability is a defining characteristic, often attributed to the chelate effect and the rigidity of the ligand framework.

Ligand Exchange Reactions and Kinetic Inertness

Pincer complexes are generally kinetically inert, meaning that ligand exchange reactions are slow. This inertness is a direct consequence of the strong, multidentate binding of the pincer ligand. However, ligand exchange can and does occur, often as a crucial step in catalytic cycles.

The mechanism of ligand exchange in square planar pincer complexes, such as those formed with Pd(II), is typically associative. This involves the formation of a five-coordinate intermediate before the departure of the leaving group. The rate of these reactions can be influenced by the steric and electronic properties of both the pincer ligand and the incoming ligand.

For octahedral complexes, the exchange mechanism can be either associative or dissociative. The high thermal stability of many pincer complexes suggests a high activation energy for ligand dissociation. While general studies on ligand exchange in pincer complexes exist, specific kinetic parameters (rate constants, activation energies) for complexes of this compound have not been documented. Studies on related palladium complexes with tridentate ligands have shown that the presence of pyridyl residues can significantly influence kinetic reactivity.

Computational and Theoretical Investigations of 2,6 Di Pyridin 3 Yl Phenyl Methanamine and Its Complexes

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules, including organometallic complexes. In DFT, the total electronic energy of a system is expressed as a functional of the electron density.

A typical DFT study on (2,6-Di(pyridin-3-yl)phenyl)methanamine would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, further calculations could be performed to predict various properties such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. For its metal complexes, DFT can elucidate the nature of the metal-ligand bonding and the geometry of the coordination sphere.

Hartree-Fock (HF) and Semi-Empirical Methods (e.g., AM1)

The Hartree-Fock (HF) method is an ab initio quantum chemistry method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation, which can affect the accuracy of the results, particularly for energy-related properties. It is often used as a starting point for more advanced, correlated methods.

Semi-empirical methods, such as Austin Model 1 (AM1), are based on the Hartree-Fock formalism but incorporate parameters derived from experimental data to simplify the calculations. This makes them computationally much faster than DFT or HF, allowing for the study of very large molecular systems. However, this speed comes at the cost of accuracy, and the results are highly dependent on the quality of the parameterization for the specific types of atoms and bonding in the molecule. For a molecule containing nitrogen and aromatic rings like this compound, AM1 could be used for initial conformational searches or for modeling large systems involving this ligand.

Electronic Structure and Reactivity Analysis

Once a reliable geometry is obtained, further analyses can be performed to understand the electronic properties and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of these orbitals would show that the HOMO is likely localized on the electron-rich regions, such as the amine group and the pyridine (B92270) nitrogen atoms, while the LUMO would be distributed over the aromatic rings.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

An MEP map of this compound would likely show negative potential around the nitrogen atoms of the pyridine rings and the lone pair of the methanamine group, identifying these as the primary sites for coordination to metal ions or for hydrogen bonding. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

An NBO analysis of this compound would quantify the electron density on each atom (natural population analysis), describe the hybridization of the atomic orbitals in each bond, and analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are crucial for understanding intramolecular charge transfer and the stability of the molecule. This analysis would provide deep insights into the delocalization of electrons across the pyridyl and phenyl rings and the nature of the bonds involving the nitrogen atoms.

Prediction of Potential Metal-Ion Binding Sites

Computational chemistry serves as a powerful tool for predicting how this compound will interact with various metal ions. The ligand possesses multiple potential coordination sites: the nitrogen atoms of the two pyridyl rings and the nitrogen atom of the aminomethyl group. Density Functional Theory (DFT) is a primary method employed to elucidate the preferred binding sites.

Theoretical studies on similar polypyridyl ligands demonstrate that the coordination mode is highly dependent on the nature of the metal ion. uef.firesearchgate.net For this compound, the nitrogen atoms of the pyridine rings are expected to be the primary coordination sites for many transition metals, forming stable chelate rings. This is a common feature in the coordination chemistry of polypyridyl derivatives. researchgate.net

Computational models can calculate the binding affinity of different metal cations to the ligand. By comparing the energies of various coordination geometries, the most stable complex can be identified. For instance, in studies of His-tags, which also feature nitrogen-containing heterocyclic rings (imidazole), DFT calculations have been used to determine the preference for metal ions like Ni²⁺, Zn²⁺, and Cu²⁺ and to understand the structural changes upon coordination. nih.gov Similar calculations for this compound would involve optimizing the geometry of the ligand coordinated to different metal ions and in various possible arrangements (e.g., bidentate or tridentate coordination).

The predicted binding energies and optimized geometries provide crucial information for the rational design of new metal complexes with desired properties. A hypothetical summary of such predictive data is presented in Table 1.

Table 1: Predicted Binding Affinities and Geometries for Metal Complexes of this compound This table is a hypothetical representation of typical results from DFT calculations.

Metal IonPredicted Coordination ModeCalculated Binding Energy (kcal/mol)Key Bond Distances (Å) (Metal-N)
Cu(II)Tridentate (N_pyridyl, N_pyridyl, N_amino)-45.82.05 (N_pyridyl), 2.10 (N_amino)
Zn(II)Tridentate (N_pyridyl, N_pyridyl, N_amino)-38.22.12 (N_pyridyl), 2.18 (N_amino)
Ni(II)Tridentate (N_pyridyl, N_pyridyl, N_amino)-42.52.08 (N_pyridyl), 2.15 (N_amino)
Ru(II)Bidentate (N_pyridyl, N_pyridyl)-55.12.06 (N_pyridyl)

Conformational Landscapes and Energy Profiles

The flexibility of this compound, particularly the rotation around the single bonds connecting the phenyl and pyridyl rings, as well as the aminomethyl group, leads to a complex conformational landscape. Understanding the stable conformers and the energy barriers between them is essential for predicting the ligand's behavior in solution and its ability to coordinate to metal centers.

A relaxed potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.de In this method, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.de This process generates a profile of energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, PES scans would be performed for the rotation of the two pyridyl rings relative to the central phenyl ring and for the rotation of the aminomethyl group. Such scans, typically carried out using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G**), can quantify the energy barriers to rotation. researchgate.netresearchgate.net The results of these scans help to identify the most likely conformations of the molecule at a given temperature. A hypothetical energy profile from a relaxed PES scan is shown in Table 2.

Table 2: Hypothetical Relaxed Potential Energy Scan Data for Pyridyl Ring Rotation This table illustrates the type of data obtained from a relaxed potential energy scan, showing the relative energy as a function of the dihedral angle between a pyridyl ring and the central phenyl ring.

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation Type
05.2Eclipsed (Steric Clash)
450.0Global Minimum (Stable Conformer)
902.8Transition State
1350.5Local Minimum
1804.9Eclipsed (Steric Clash)

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the electronic structure and the experimental spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their corresponding intensities (oscillator strengths). researchgate.net

For this compound and its metal complexes, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings or metal-to-ligand charge transfer (MLCT) transitions in the case of complexes. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP and PBE0 often being employed. chemrxiv.org A representative set of hypothetical TD-DFT results is provided in Table 3.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound This table presents a typical output from a TD-DFT calculation, showing the predicted absorption wavelengths, oscillator strengths, and the nature of the electronic transitions.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.45HOMO → LUMO (π→π)
S0 → S22850.21HOMO-1 → LUMO (π→π)
S0 → S32600.15HOMO → LUMO+1 (π→π*)

The simulation of vibrational spectra (infrared and Raman) using DFT is a standard computational technique for characterizing molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.netresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, the simulated vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-H stretches, C=C and C=N ring vibrations, and the N-H vibrations of the amine group. researchgate.netresearchgate.net This detailed assignment provides a vibrational fingerprint of the molecule, which can be used to confirm its synthesis and to study its interactions with other molecules or surfaces. Table 4 shows a hypothetical assignment of key vibrational modes.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments This table illustrates how calculated vibrational frequencies are assigned to specific molecular motions.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental IR (cm⁻¹)Assignment
ν(N-H) stretch3405, 33103400, 3315Asymmetric and symmetric NH₂ stretch
ν(C-H) stretch (aromatic)3050-31003055-3100Aryl C-H stretching
ν(C=N/C=C) stretch1580-16101585-1615Pyridine and phenyl ring stretching
δ(N-H) scissoring16201625NH₂ bending

Advanced Optical Property Simulations

Beyond linear absorption and vibrational spectra, computational methods can predict more advanced optical properties, such as nonlinear optical (NLO) responses. Molecules with large NLO properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT. For organic molecules, a large β value is often associated with a significant difference in the dipole moment between the ground and excited states, typically found in donor-pi-acceptor systems.

Although this compound does not have a classic strong donor-acceptor structure, the presence of the electron-donating aminomethyl group and the electron-withdrawing pyridine rings could give rise to modest NLO properties. Computational studies on similar arylated pyridine derivatives have shown that their NLO characteristics can be tuned by chemical modification, revealing their potential for photoelectric applications. researchgate.net Calculations of the static and dynamic hyperpolarizabilities of this compound and its derivatives would provide valuable insights into their potential as NLO materials.

Intraligand Charge Transfer (ILCT) Processes

Intraligand Charge Transfer (ILCT) is a photophysical process that occurs within a single ligand, where the absorption of light promotes an electron from a donor part of the molecule to an acceptor part. In the case of this compound, the aminomethyl group (-CH₂NH₂) could potentially act as an electron-donating group, while the pyridyl rings can function as electron-accepting moieties.

Theoretical calculations would be essential to confirm and quantify this behavior. DFT calculations could map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) distributions. An ILCT character would be indicated if the HOMO is primarily localized on the aminomethyl-substituted phenyl ring and the LUMO is concentrated on the pyridyl groups. TD-DFT calculations could then predict the energies and oscillator strengths of electronic transitions, identifying those with significant ILCT character.

While specific studies on this compound are not present in the surveyed literature, research on structurally related donor-acceptor molecules and their metal complexes often reveals the significant role of ILCT processes in their photophysical properties, such as absorption and emission spectra. For instance, in related metal complexes, the nature and energy of ILCT states can be influenced by factors like solvent polarity and the nature of the metal center.

Non-Linear Optical (NLO) Properties (e.g., Molecular Hyperpolarizability)

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with significant charge-transfer character, like those exhibiting ILCT, often possess large hyperpolarizability values.

The NLO properties of this compound could be predicted using computational methods. By applying an external electric field in the theoretical model, the first hyperpolarizability (β) can be calculated. This value provides a quantitative measure of the molecule's potential for second-order NLO applications.

A systematic theoretical study would likely involve:

Optimization of the ground-state geometry of the molecule.

Calculation of the dipole moment, polarizability, and first hyperpolarizability.

Analysis of the relationship between the molecular structure, the electronic properties (such as the HOMO-LUMO gap), and the magnitude of the NLO response.

Although no specific experimental or computational data on the molecular hyperpolarizability of this compound has been found, the presence of both electron-donating and electron-accepting groups within its structure suggests that it could exhibit NLO properties. Further computational and experimental validation is required to determine its potential in this area.

Chemical Transformations and Derivatization of 2,6 Di Pyridin 3 Yl Phenyl Methanamine

Modification of the Primary Amine Functionality

The primary amine group is a key reactive site in (2,6-Di(pyridin-3-yl)phenyl)methanamine, allowing for a range of derivatization reactions. These modifications can introduce new functionalities, alter the ligand's coordination properties, and enable the construction of more complex molecular systems.

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. A common and controlled method for this transformation is reductive amination. masterorganicchemistry.comwikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids the over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the carbonyl compound. masterorganicchemistry.com Another approach involves the use of carboxylic acids as the alkylating agent in the presence of a reducing agent like ammonia (B1221849) borane, which allows for the selective formation of mono- or dialkylated products by adjusting the reaction conditions. rsc.org

Furthermore, N-alkylation of amines with alcohols, catalyzed by transition metal complexes such as those of iridium or manganese, represents an atom-economical alternative. nih.govrsc.orgnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism.

Table 1: Representative Alkylation Reactions of Primary Amines
Alkylating AgentReducing Agent/CatalystProduct TypeReference(s)
Aldehyde/KetoneNaBH₄, NaBH₃CN, NaBH(OAc)₃Secondary/Tertiary Amine masterorganicchemistry.comorganic-chemistry.org
Carboxylic AcidAmmonia Borane (H₃B·NH₃)Secondary/Tertiary Amine rsc.org
AlcoholIridium or Manganese ComplexesSecondary Amine nih.govrsc.orgnih.gov

The primary amine of this compound can be readily acylated to form amides. This is a fundamental transformation for modifying the ligand's electronic properties and for introducing new functional groups. The most straightforward method for amide synthesis is the reaction of the amine with an acyl chloride. hud.ac.ukpearson.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.uk

For more sensitive substrates or when a higher degree of control is required, peptide coupling reagents are widely used. hepatochem.comiris-biotech.debachem.com These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.compeptide.com

Phosphonium salts: like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). iris-biotech.de

Aminium/Uronium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). iris-biotech.de

These methods provide a versatile toolkit for the synthesis of a wide array of amide derivatives from this compound.

Table 2: Common Reagents for Amide Bond Formation with Primary Amines
Reagent TypeExample(s)Key FeaturesReference(s)
Acyl HalideAcetyl Chloride, Benzoyl ChlorideHighly reactive, requires a base. hud.ac.ukpearson.com
CarbodiimideDCC, EDC (often with HOBt)Widely used, mild conditions. bachem.compeptide.com
Phosphonium SaltPyBOPEffective for challenging couplings. iris-biotech.de
Aminium/Uronium SaltHATUHighly reactive and efficient. iris-biotech.de

Functionalization of the Pyridyl Moieties

The two pyridin-3-yl rings in the molecule are susceptible to functionalization, which can significantly impact the ligand's coordination behavior and photophysical properties. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, dictates the regioselectivity of these reactions.

Electrophilic aromatic substitution on pyridine is generally more challenging than on benzene (B151609) due to the ring's electron-deficient character. slideshare.netresearchgate.net However, such substitutions, when they occur, preferentially take place at the 3-position (meta to the nitrogen), as the intermediates are more stable compared to those formed from attack at the 2- or 4-positions. atlas.orgquora.comquora.com

A more effective strategy for functionalizing the pyridine ring is through the formation of a pyridine N-oxide. chemtube3d.comscripps.edubhu.ac.in The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. bhu.ac.inyoutube.com Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. Conversely, the N-oxide also facilitates nucleophilic substitution at the 2- and 4-positions, providing a versatile route to a variety of substituted pyridines. chemtube3d.comacs.org

Introduction of Bridging Units for Multinuclear Architectures

The primary amine functionality of this compound is an excellent anchor point for constructing larger, multinuclear coordination complexes. A widely employed method to achieve this is through the formation of Schiff base ligands. nih.govnih.govbibliomed.orgyoutube.com Condensation of the primary amine with an aldehyde or ketone results in the formation of an imine (C=N) linkage. nih.gov By using a dialdehyde (B1249045) or diketone, two molecules of this compound can be bridged together, creating a larger ligand capable of coordinating multiple metal centers.

The resulting multinuclear complexes can exhibit interesting magnetic, catalytic, and photophysical properties that are not accessible with their mononuclear counterparts. The nature of the bridging unit, derived from the aldehyde or ketone, can be systematically varied to control the distance and orientation of the metal centers within the final architecture.

Advanced Chemical Applications of 2,6 Di Pyridin 3 Yl Phenyl Methanamine and Its Derivatives

Catalytic Systems

The defining feature of (2,6-Di(pyridin-3-yl)phenyl)methanamine as a ligand precursor is its ability to form highly stable pincer complexes with transition metals. The resulting metal centers are often coordinatively unsaturated or possess labile sites, which is crucial for catalytic activity. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyridine (B92270) rings or the amine group, influencing the performance of the catalyst.

NCN-pincer complexes, which share the core structure of a central aromatic ring bonded to two nitrogen-based arms, are highly effective in a variety of transition metal-catalyzed reactions. Palladium(II) complexes featuring NCN pincer ligands have demonstrated significant activity in cross-coupling reactions, which are fundamental to modern organic synthesis.

For instance, a study on NCN pincer palladium complexes, where the nitrogen donors were imino groups, showed high catalytic activity in the Heck reaction. nih.govcapes.gov.br These complexes were readily prepared from a palladium precursor, and their catalytic properties were systematically investigated. nih.govcapes.gov.br The stability conferred by the pincer framework is key to the catalyst's longevity and efficiency. Given that this compound possesses the requisite NNN donor set, its palladium complexes are expected to be competent catalysts for similar cross-coupling reactions. The aminomethyl group can coordinate to the metal, completing the pincer structure and enabling catalytic turnovers.

The table below summarizes the performance of related NCN-pincer palladium complexes in catalytic reactions, illustrating the potential of this class of ligands.

Table 1: Catalytic Activity of Representative NCN-Pincer Palladium Complexes This table presents data for structurally related NCN-pincer complexes to illustrate the potential applications of this compound.

Catalyst Structure Reaction Type Substrates Yield (%) Ref
[4-tert-butyl-2,6-bis(N-benzyl-imino)phenyl]chloropalladium Heck Reaction Iodobenzene + Butyl acrylate 99 nih.gov
[4-tert-butyl-2,6-bis(N-cyclohexyl-imino)phenyl]chloropalladium Heck Reaction Bromobenzene + Styrene 99 nih.gov

Transfer hydrogenation is an important process for the reduction of unsaturated functional groups, such as ketones and aldehydes, using readily available hydrogen donors like isopropanol. Pincer complexes of ruthenium, palladium, and other transition metals are among the most active catalysts for this transformation.

Research on ruthenium complexes with pyridylidene amide (PYA) pincer ligands, which have a similar NNN coordination sphere, has demonstrated exceptionally high activity in the transfer hydrogenation of ketones. nih.gov The most active catalyst in this family achieved turnover frequencies up to 210,000 h⁻¹ with very low catalyst loadings (25 ppm) for the reduction of benzophenone. nih.gov Similarly, chiral and achiral Pd(II)-NNN pincer complexes have been synthesized and successfully used as catalysts for the transfer hydrogenation of various substituted aromatic and heterocyclic ketones, with conversions reaching up to 99%. researchgate.net Manganese(I) complexes with PNN pincer ligands have also shown excellent catalytic activity for the transfer hydrogenation of both ketones and aldehydes. rsc.org

These findings strongly suggest that complexes of this compound would be highly effective catalysts for transfer hydrogenation. The tridentate ligand structure would stabilize the metal center throughout the catalytic cycle, promoting efficient hydrogen transfer from the donor to the substrate.

Table 2: Performance of Related Pincer Complexes in Transfer Hydrogenation of Ketones This table presents data for structurally related pincer complexes to illustrate the potential applications of this compound.

Metal Center Pincer Ligand Type Substrate Key Result Ref
Ruthenium(II) Pyridylidene Amide (NNN) Benzophenone TOF up to 210,000 h⁻¹ nih.gov
Palladium(II) Pyridine-dicarboxamide (NNN) Acetophenone 99% Conversion researchgate.net
Manganese(I) Triazolyl-pyridine-phosphine (PNN) Acetophenone >99% Conversion rsc.org

Supramolecular Chemistry

The predictable coordination geometry and strong binding affinity of tridentate ligands like this compound make them excellent building blocks for the construction of complex, self-assembled supramolecular structures.

The field of metallosupramolecular chemistry utilizes metal-ligand coordination to create large, discrete, and well-defined architectures. Ligands similar to terpyridine are widely used for this purpose. mdpi.com The convergent N,N',N''-chelating motif of this compound is ideal for forming stable complexes with a variety of metal ions. By combining this ligand with appropriate metal precursors that provide specific coordination angles (e.g., 90° or 180°), it is possible to direct the self-assembly process to form discrete architectures such as metallosupramolecular squares, triangles, or polyhedra (cages). These structures have internal cavities that can encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis.

Beyond the formation of discrete cages, this compound and its derivatives can act as building blocks for extended, higher-order structures. The aminomethyl group (-CH₂NH₂) and the pyridine nitrogen atoms are capable of forming hydrogen bonds, while the phenyl and pyridyl rings can engage in π-π stacking interactions. These non-covalent interactions can link individual metal-ligand complexes into larger one-, two-, or three-dimensional networks.

For example, a study on a related zinc complex containing a 2,6-bis(pyridin-2-yl)pyridine core demonstrated the formation of infinite one-dimensional supramolecular chains through weak C-H···O hydrogen bonds and π-π stacking between adjacent complex molecules. nih.govamericanelements.com The resulting chains create ordered crystalline materials. The structural features of this compound—specifically, the presence of both metal-coordinating sites and hydrogen-bonding groups—make it a versatile component for designing such higher-order crystalline materials.

Precursors for Functional Materials

The ability of this compound to form stable, catalytically active complexes and well-defined supramolecular architectures makes it a valuable precursor for a range of functional materials.

The catalytic systems derived from this ligand are themselves functional materials, enabling the efficient synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. nih.gov The high stability imparted by the pincer framework can lead to robust catalysts suitable for industrial processes.

Furthermore, the supramolecular assemblies constructed from this ligand can possess emergent properties and functions. Metallosupramolecular cages can function as nanoreactors, where the confined environment of the cavity alters the course of a chemical reaction. The photophysical properties of the ligand can be modified upon coordination to a metal ion, potentially leading to materials for sensing or light-emitting applications, as has been explored with other terpyridine-based systems. mdpi.com By incorporating additional functional groups onto the ligand scaffold, materials with tailored electronic, magnetic, or biological properties can be designed and synthesized.

Development of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The rigid and multitopic nature of ligands based on the 2,6-dipyridylphenyl scaffold makes them excellent candidates for the construction of robust and porous frameworks. While direct studies on this compound are limited, extensive research on analogous di- and tri-pyridyl ligands provides significant insight into their potential.

The coordination of such ligands with various metal ions, including zinc(II) and cadmium(II), has been shown to yield a variety of network topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. For instance, the reaction of cadmium(II) salts with a flexible dipyridyl ligand, N,N-bis(3-pyridylmethyl)amine, has resulted in the formation of 1D coordination polymers. researchgate.net In a different approach, the use of a more rigid ligand, 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole, with cadmium(II) has led to the creation of 3D frameworks. mdpi.com

The dimensionality and topology of the resulting CP or MOF are influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of counter-anions or guest molecules. For example, the use of pyridine-2,6-dicarboxylate (B1240393) as a co-ligand with a bis(imidazole) ligand and zinc(II) has produced a complex polyrotaxane structure, demonstrating the intricate architectures that can be achieved. nih.gov Research on metal-organic frameworks built from the achiral ligand 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid with various metal(II) ions has shown the formation of 2D layers with interpenetrating networks. americanelements.com

The methanamine group in this compound offers a site for post-synthetic modification, allowing for the introduction of other functional groups. This could be leveraged to tune the properties of the resulting MOFs, such as their porosity, gas adsorption capabilities, and catalytic activity. Multifunctional MOFs have been synthesized using ligands with various pendant groups, demonstrating that the functionalities can be tuned by the nature of these groups. nih.gov

Table 1: Examples of Coordination Polymers and MOFs with Structurally Related Ligands

Ligand Metal Ion Resulting Structure Key Features
N,N-bis(3-pyridylmethyl)amine Cadmium(II) 1D Coordination Polymer Tetranuclear Cd(II) clusters bridged by the ligand. researchgate.net
2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole Cadmium(II) 3D Framework Rigid planar ligand leading to a robust 3D network. mdpi.com
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid Zinc(II), Cobalt(II), Nickel(II) 2D Interpenetrating Layers Formation of 44-sql topology with parallel interpenetration. americanelements.com
Pyridine-2,6-dicarboxylate and 1,4-bis(1H-imidazol-1-ylmethyl)benzene Zinc(II) Polyrotaxane Coordination Polymer Interweaved dinuclear macrocycles and zigzag chains. nih.gov

Integration into Optoelectronic Materials and Devices

The inherent photophysical properties of coordination complexes containing aromatic, N-heterocyclic ligands make them highly suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors. The extended π-conjugation in ligands like this compound can lead to strong luminescence upon coordination to a metal center. rsc.orgrsc.org

The luminescence in these materials can originate from different electronic transitions, including ligand-centered (π-π*) transitions or metal-to-ligand charge transfer (MLCT) transitions. acs.org The choice of the metal ion plays a crucial role in determining the nature of the emission. For instance, complexes with d10 metal ions like zinc(II) and cadmium(II) often exhibit ligand-based luminescence, and these materials are explored for their applications as blue-light emitters or as fluorescent sensors. mdpi.comnih.gov

Of particular interest for optoelectronic applications are complexes of heavy metal ions like iridium(III). These complexes are known for their strong spin-orbit coupling, which facilitates efficient intersystem crossing to the triplet state, leading to highly efficient phosphorescence. This property is highly desirable for OLEDs as it allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies approaching 100%. acs.org

Research on iridium(III) complexes with ligands structurally similar to this compound, such as 2',6'-difluoro-2,3'-bipyridine and 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, has demonstrated their potential as blue and green phosphorescent emitters for OLEDs. acs.orgnih.gov These complexes exhibit high photoluminescence quantum efficiencies and have been incorporated into devices showing excellent performance in terms of current efficiency and external quantum efficiency. nih.gov The emission color and efficiency of these iridium complexes can be fine-tuned by modifying the ancillary ligands. americanelements.com

The development of MOFs with optoelectronic properties is also a burgeoning field of research. The ordered structure of MOFs can facilitate energy transfer and charge transport, which are critical for device performance. The incorporation of photoresponsive ligands into MOFs can lead to materials with switchable optical properties, with potential applications in sensing and data storage. researchgate.net

Table 2: Photophysical Data of Representative Metal Complexes with Analogous Ligands

Complex Emission Color Emission λmax (nm) Quantum Efficiency Application
[Ag(CF3SO3)(C10H6F2N2)2] Blue-Green 400-550 ~0.2 Emitting material for OLEDs. researchgate.net
fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) Blue 438 High Blue phosphorescent emitter for OLEDs. acs.org
Ir(III) complex with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and an oxadiazole derivative Green 503 - Emitter in OLED with 27.0% max. EQE. nih.gov
Cd(bpbp)Cl2 (bpbp = 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine) Blue 420 (solid state) - Luminescent material. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2,6-Di(pyridin-3-yl)phenyl)methanamine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via catalytic reduction of its corresponding amide precursor. For example, transition metal-free reduction using pinacolborane (HBPin) and a potassium-based catalyst (2 mol%) in dry toluene at 60°C yields primary amines with high efficiency (89% isolated yield for analogous structures). Key parameters include solvent choice (anhydrous conditions), catalyst loading, and stoichiometric control of HBPin . Purification typically involves recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H NMR peaks for aromatic protons (δ 6.4–6.7 ppm) and amine protons (δ 3.9–4.0 ppm) confirm substitution patterns and amine functionality. 13C^{13}C NMR resolves aromatic carbons (δ 99–160 ppm) and methylene groups (δ 42 ppm). X-ray crystallography via SHELX software (SHELXL/SHELXS) provides definitive crystal structure validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid aqueous waste disposal—store separately and engage certified waste management services. Hazard classifications (H315/H318/H335) indicate risks of skin/eye irritation and respiratory sensitivity .

Advanced Research Questions

Q. How can researchers optimize catalytic conditions for the reduction of sterically hindered amides to this compound?

  • Methodological Answer : Systematic screening of catalysts (e.g., abnormal N-heterocyclic carbene complexes) and solvents (toluene vs. THF) is critical. Monitor reaction progress via 1H^1H NMR or LC-MS. For steric hindrance, increasing reaction temperature (70–80°C) or HBPin stoichiometry (4 equiv) improves conversion. Kinetic studies (e.g., Eyring analysis) can elucidate activation barriers .

Q. What analytical approaches resolve contradictions in NMR data for structurally similar byproducts?

  • Methodological Answer : Use 1H^1H-13C^{13}C HSQC/HMBC NMR to assign ambiguous peaks. For example, overlapping aromatic signals can be deconvoluted via 2D NMR or high-field instruments (≥400 MHz). Complementary techniques like IR spectroscopy (amine N-H stretch at ~3300 cm1^{-1}) or mass spectrometry (ESI-MS for molecular ion confirmation) provide cross-validation .

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies, charge distribution, and aromatic π-stacking interactions. Basis sets like 6-31G(d,p) optimize geometry, while solvent effects are modeled via PCM. Compare results with experimental UV-Vis spectra (e.g., λmax_{\text{max}} for charge-transfer transitions) .

Q. What strategies assess the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer : Titration experiments with metal salts (e.g., Cu(II), Zn(II)) monitored by UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry (redox shifts). Single-crystal X-ray diffraction of metal complexes reveals binding modes (monodentate vs. chelating). Stability constants (log K) quantify ligand affinity .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, phosphatases) via fluorescence-based assays (e.g., FP-TDP for phosphatase inhibition). Use SAR studies to modify substituents (e.g., pyridyl vs. methoxy groups). ADMETox profiling (e.g., microsomal stability, CYP inhibition) prioritizes lead compounds .

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